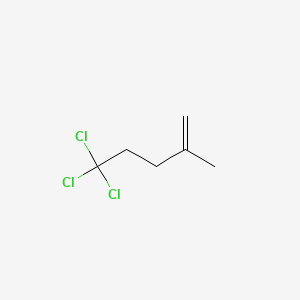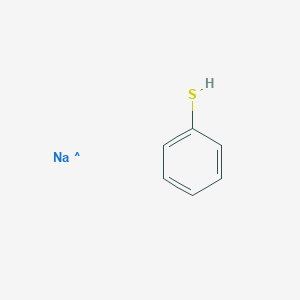
SODIUM BENZENETHIOLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white crystalline solid characterized by its phenyl and thiol functional groups . This compound is known for its applications in various chemical processes and is often used as a reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Sodium benzenethiolate can be synthesized by reacting benzenethiol (thiophenol) with sodium hydroxide. The reaction typically involves adding benzenethiol to an ice-cold solution of sodium hydroxide in water . The mixture is then stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often stored under inert gas to prevent degradation .
化学反応の分析
Types of Reactions: Sodium benzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in nucleophilic substitution reactions, where it replaces halogen atoms in organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: this compound can reduce compounds like nitrobenzene to aniline.
Substitution: Typical conditions involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Diphenyl disulfide.
Reduction: Aniline.
Substitution: Alkyl or aryl thiolates.
科学的研究の応用
Sodium benzenethiolate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential antimicrobial and antifungal properties is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of sodium benzenethiolate involves its role as a nucleophile. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is facilitated by the presence of the thiolate anion (S^-), which is highly reactive . The compound can also participate in electron-transfer reactions, further expanding its utility in chemical synthesis .
類似化合物との比較
- Sodium thiophenoxide
- Sodium phenylsulfide
- Sodium phenylmercaptide
Comparison: Sodium benzenethiolate is unique due to its high reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in both laboratory and industrial settings .
特性
分子式 |
C6H6NaS |
|---|---|
分子量 |
133.17 g/mol |
InChI |
InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H; |
InChIキー |
BGXZJSLTGNPDDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


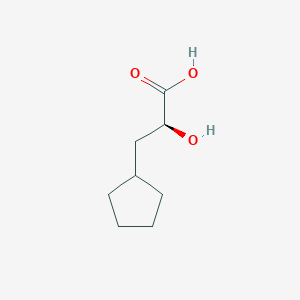
![Thiazolo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B8764557.png)
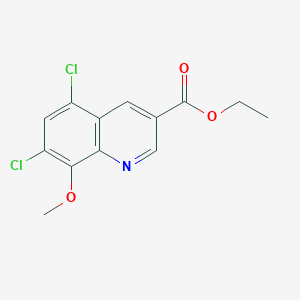
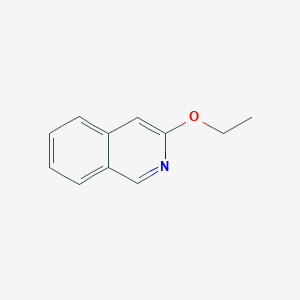
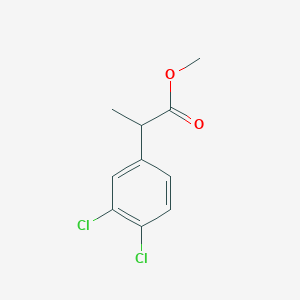
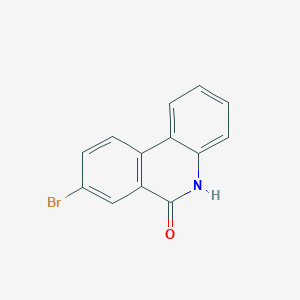
![N-[3-(Methylsulfanyl)propyl]thiourea](/img/structure/B8764606.png)
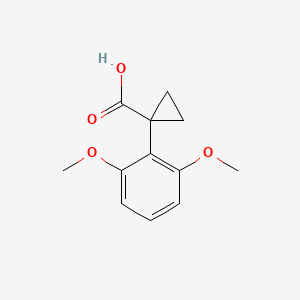
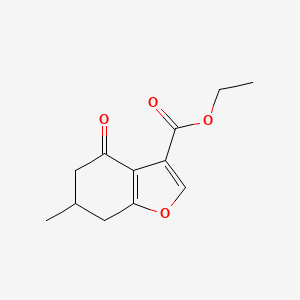
![2-Methylbenzo[b]thiophen-6-ol](/img/structure/B8764622.png)
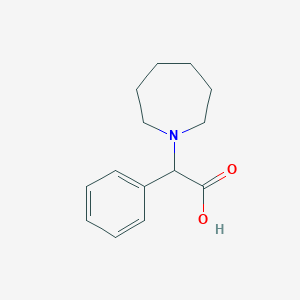
![2-Chloro-4-(4-chlorophenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8764636.png)
![8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)](/img/structure/B8764652.png)
